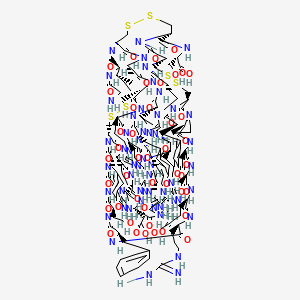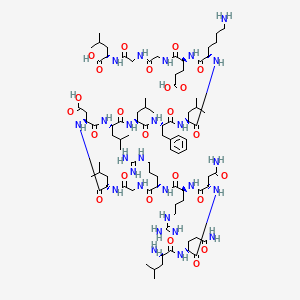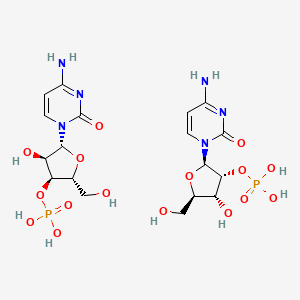
4-(2,4-Difluorobenzyl)piperidine
Vue d'ensemble
Description
“4-(2,4-Difluorobenzyl)piperidine” is a chemical compound that has potential applications in various fields of research and industry. It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives has been widespread . An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates .Molecular Structure Analysis
The molecular structure of “4-(2,4-Difluorobenzyl)piperidine” can be represented by the InChI code: 1S/C12H15F2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,4-Difluorobenzyl)piperidine” include a molecular weight of 263.71 . More specific properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
PET Imaging of NR2B NMDA Receptors
One significant application is in the development of PET radioligands for imaging NR2B subunit-containing NMDA receptors. A study synthesized specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety, aiming to develop tools for neuroimaging. Although the radioligands demonstrated high accumulation in bone and cartilage, suggesting radiodefluorination, this work highlights the potential of such compounds in neuroscience research (Labas et al., 2011).
Silicon Analogues for σ Receptors
In another study, silicon analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type were synthesized, illustrating the role of 4-(2,4-Difluorobenzyl)piperidine derivatives in developing central nervous system (CNS) receptor ligands. These compounds were evaluated for their affinities to various CNS receptors, contributing to our understanding of σ receptor pharmacology (Tacke et al., 2003).
Histone Deacetylase Inhibitors
Derivatives of 4-(2,4-Difluorobenzyl)piperidine have also been explored as histone deacetylase (HDAC) inhibitors for cancer treatment. A series of spiro[chromane-2,4′-piperidine] derivatives, based on a benzyl spirocycle lead, showed promise as novel HDAC inhibitors with improved in vivo activity. This research contributes to the development of new cancer therapies (Thaler et al., 2012).
Corrosion Inhibition
The compound and its derivatives have been examined for corrosion inhibition properties on iron. A study investigated the adsorption and corrosion inhibition of piperidine derivatives, utilizing quantum chemical calculations and molecular dynamics simulations. This research provides insights into the practical applications of such compounds in materials science and engineering (Kaya et al., 2016).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural determination of related compounds. For example, analogs of 4-(2,4-Difluorobenzyl)piperidine have been synthesized and characterized, contributing to the chemical understanding of this class of compounds and their potential applications in various scientific fields (Lagisetty et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQMAHFHVBQZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594915 | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorobenzyl)piperidine | |
CAS RN |
203860-02-0 | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203860-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)








